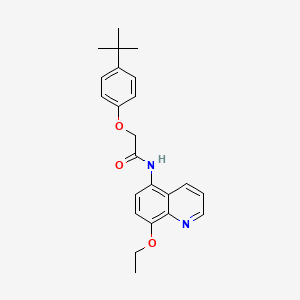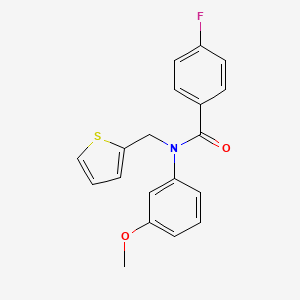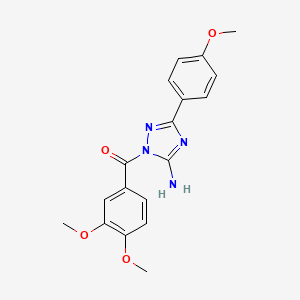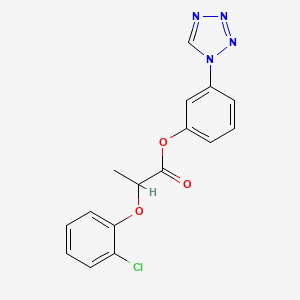
2-(4-tert-butylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a tert-butylphenoxy group and an ethoxyquinolinyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide typically involves the following steps:
Formation of 4-tert-butylphenoxyacetic acid: This can be achieved by reacting 4-tert-butylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 8-ethoxyquinoline: This involves the ethylation of quinoline using ethyl iodide in the presence of a strong base like potassium carbonate.
Coupling Reaction: The final step involves coupling 4-tert-butylphenoxyacetic acid with 8-ethoxyquinoline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(4-tert-butylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
2-(4-tert-butylphenoxy)acetamide: Lacks the quinoline moiety.
N-(8-ethoxyquinolin-5-yl)acetamide: Lacks the tert-butylphenoxy group.
2-(4-tert-butylphenoxy)-N-(quinolin-5-yl)acetamide: Lacks the ethoxy group.
Uniqueness
The presence of both the tert-butylphenoxy and ethoxyquinolinyl groups in 2-(4-tert-butylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide makes it unique, potentially offering a combination of properties not found in similar compounds. This could include enhanced biological activity, improved solubility, or unique reactivity in chemical synthesis.
特性
分子式 |
C23H26N2O3 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
2-(4-tert-butylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C23H26N2O3/c1-5-27-20-13-12-19(18-7-6-14-24-22(18)20)25-21(26)15-28-17-10-8-16(9-11-17)23(2,3)4/h6-14H,5,15H2,1-4H3,(H,25,26) |
InChIキー |
WBFWADJOFSHKNV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-fluorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B11327096.png)
![1-oxo-N-[4-(propan-2-yl)phenyl]-1H-isothiochromene-3-carboxamide](/img/structure/B11327101.png)
![5-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11327109.png)
![2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11327111.png)
![4-Methoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11327126.png)
![4-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11327130.png)


![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide](/img/structure/B11327139.png)

![2-(4-methylphenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11327155.png)
![2-(2-fluorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B11327156.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide](/img/structure/B11327158.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide](/img/structure/B11327161.png)
